N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of sulfonyl thiophene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the thiophene core: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Final coupling: The final step involves coupling the thiophene-sulfonyl intermediate with the fluorophenyl carboxamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent for conditions involving specific biological pathways, such as neurological disorders or cancer.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could bind to a receptor and block its activation by a natural ligand, thereby modulating the downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-methylphenyl)-3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
- N-(3-fluoro-4-methylphenyl)-3-{[4-(2-bromophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for medicinal chemistry research, as fluorine atoms can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Properties
Molecular Formula |
C22H21F2N3O3S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C22H21F2N3O3S2/c1-15-6-7-16(14-18(15)24)25-22(28)21-20(8-13-31-21)32(29,30)27-11-9-26(10-12-27)19-5-3-2-4-17(19)23/h2-8,13-14H,9-12H2,1H3,(H,25,28) |
InChI Key |
TYQAPTJUXLUHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.